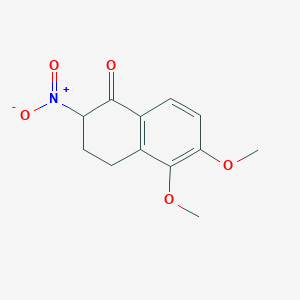
5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of methoxy groups, a nitro group, and a dihydronaphthalenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group into a naphthalene derivative.
Methoxylation: Substitution of hydrogen atoms with methoxy groups.
Reduction: Partial reduction to form the dihydronaphthalenone core.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details would depend on the industrial protocols and equipment used.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Quinones, naphthoquinones.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or other substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological pathways.
Redox Reactions: Participating in redox reactions that affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene: Lacks the nitro group.
2-Nitronaphthalene: Lacks the methoxy groups and dihydronaphthalenone core.
1,4-Dimethoxynaphthalene: Lacks the nitro group and dihydronaphthalenone core.
Uniqueness
5,6-Dimethoxy-2-nitro-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of methoxy, nitro, and dihydronaphthalenone functionalities, which confer distinct chemical and biological properties.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Eigenschaften
CAS-Nummer |
59515-97-8 |
|---|---|
Molekularformel |
C12H13NO5 |
Molekulargewicht |
251.23 g/mol |
IUPAC-Name |
5,6-dimethoxy-2-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C12H13NO5/c1-17-10-6-4-7-8(12(10)18-2)3-5-9(11(7)14)13(15)16/h4,6,9H,3,5H2,1-2H3 |
InChI-Schlüssel |
KUNWPQPBPDULCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=O)C(CC2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


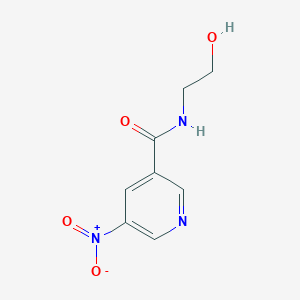
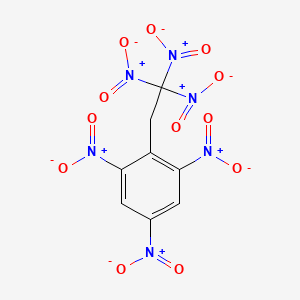
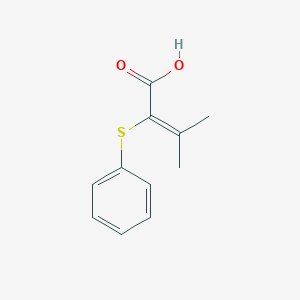

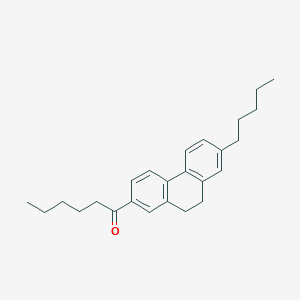
![Diethyl [(3-methoxy-4-nitrophenyl)methyl]propanedioate](/img/structure/B14616347.png)
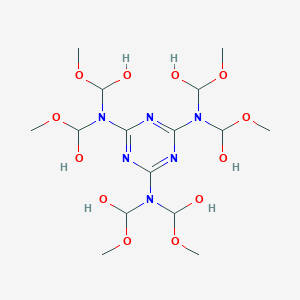
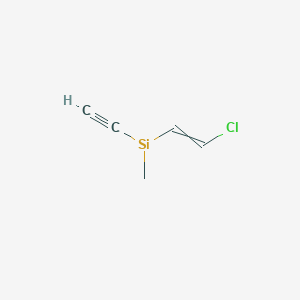
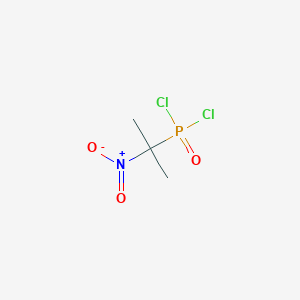
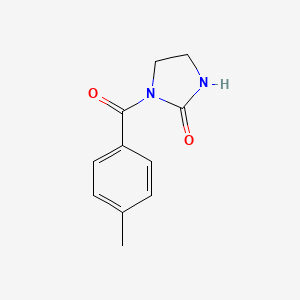
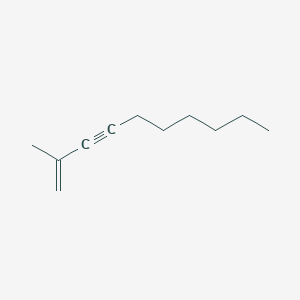
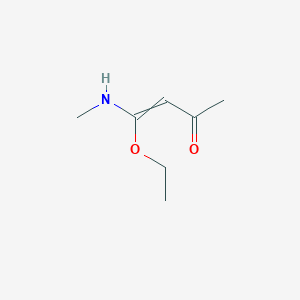
![Ethyl 2-cyano-3-[(cyclohexylmethyl)amino]prop-2-enoate](/img/structure/B14616381.png)

